2-[(Dimethylamino)methyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]anthracene-9,10-dione is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a dimethylamino group attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Preparation Methods
The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene-9,10-dione with dimethylamine . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
2-[(Dimethylamino)methyl]anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions are:
-
Oxidation
Reagents: Potassium permanganate, Chromic acid
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives of the anthracene core
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures
Products: Reduced derivatives, such as anthracene-9,10-diol
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)
Conditions: Various solvents, room temperature or elevated temperatures
Products: Substituted anthracene derivatives
Scientific Research Applications
2-[(Dimethylamino)methyl]anthracene-9,10-dione has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme critical for DNA replication and cell division . The compound intercalates into the DNA strands, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets and pathways involved include the DNA double helix and the catalytic cycle of topoisomerase II.
Comparison with Similar Compounds
2-[(Dimethylamino)methyl]anthracene-9,10-dione can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 9,10-diphenylanthracene . These compounds share similar photophysical properties but differ in their chemical reactivity and applications:
-
9,10-Dimethylanthracene
Similarities: Strong fluorescence, used in photophysical studies
Differences: Lacks the dimethylamino group, different reactivity and biological applications
-
9,10-Diphenylanthracene
Similarities: Strong fluorescence, used in OLEDs and photon upconversion
Differences: Contains phenyl groups instead of a dimethylamino group, different electronic properties and applications
These comparisons highlight the unique features of this compound, particularly its dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96424-32-7 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-9H,10H2,1-2H3 |
InChI Key |
XMWABFHDJOALQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.